molecular formula C9H9FO3S B6150561 (2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride CAS No. 2172375-25-4

(2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride

Cat. No.: B6150561
CAS No.: 2172375-25-4
M. Wt: 216.23 g/mol
InChI Key: WSCSDRVPBZKJJS-UHFFFAOYSA-N
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Description

(2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydrobenzofuran, which is a common intermediate in organic synthesis.

    Sulfonylation: The key step involves the introduction of the methanesulfonyl fluoride group. This is usually achieved by reacting 2,3-dihydrobenzofuran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid under basic or acidic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding sulfonamide, while oxidation of the benzofuran ring could produce benzofuranones.

Scientific Research Applications

(2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.

    Biological Studies: The compound is employed in the study of enzyme inhibition, particularly sulfonyl fluoride-sensitive enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit the activity of the enzyme, making the compound a useful tool in studying enzyme function and inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrobenzofuran: A precursor in the synthesis of (2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride.

    Benzofuran: A structurally related compound with different chemical properties and applications.

    Methanesulfonyl Chloride: Used in the synthesis of sulfonyl fluoride derivatives.

Uniqueness

This compound is unique due to the presence of both the benzofuran ring and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.

Properties

CAS No.

2172375-25-4

Molecular Formula

C9H9FO3S

Molecular Weight

216.23 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylmethanesulfonyl fluoride

InChI

InChI=1S/C9H9FO3S/c10-14(11,12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2

InChI Key

WSCSDRVPBZKJJS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CS(=O)(=O)F

Purity

95

Origin of Product

United States

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